
4-(Chloromethyl)-2-isopropyloxazole
Overview
Description
4-(Chloromethyl)-2-isopropyloxazole is an organic compound belonging to the oxazole family, characterized by a five-membered ring containing both oxygen and nitrogen atoms This compound is notable for its chloromethyl group attached to the fourth position of the oxazole ring and an isopropyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-isopropyloxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Isopropyl Group Addition: The isopropyl group can be introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality.
Types of Reactions:
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can yield different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
- Substitution reactions typically yield azides, thiols, or amines.
- Oxidation can produce aldehydes, ketones, or carboxylic acids.
- Reduction can lead to alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
One of the most significant applications of 4-(Chloromethyl)-2-isopropyloxazole is in the development of antiviral agents. Research has demonstrated that compounds containing this structure can inhibit retroviral proteases, which are crucial for the replication of viruses such as HIV. This property positions it as a potential candidate for further development in antiviral therapies, particularly for conditions like AIDS where current treatments are not fully effective and often lead to adverse side effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds synthesized from this base structure have shown promising results against various cancer cell lines in vitro. The mechanism often involves interaction with tubulin, disrupting microtubule formation and thereby inhibiting cancer cell proliferation. Such findings indicate that further exploration into its analogues could yield effective anticancer agents .
Polymer Chemistry
Synthesis of Functional Polymers
In polymer chemistry, this compound serves as a valuable intermediate for synthesizing functional polymers. The chloromethyl group allows for further chemical modifications, enabling the creation of polymers with tailored properties for specific applications, including drug delivery systems and biodegradable materials .
Biological Research
Fluorescent Dyes
The compound is also utilized in biological experiments as a multifunctional dye. Chloromethyl compounds can be employed to label cellular structures, providing insights into cellular function and organization. This application is crucial in understanding complex biological processes at the molecular level.
Case Study: Antiviral Activity
A study investigated the efficacy of this compound derivatives on HIV protease inhibition. The results indicated that these compounds exhibit significant inhibitory activity against the enzyme, suggesting their potential use in developing new antiviral therapies .
Case Study: Anticancer Evaluation
In another study focusing on anticancer properties, several derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain derivatives displayed potent cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutic agents. This suggests a strong potential for these compounds in cancer treatment strategies .
Summary Table of Applications
Application Area | Specific Use | Findings/Results |
---|---|---|
Medicinal Chemistry | Antiviral agent development | Inhibits retroviral proteases |
Anticancer drug candidates | Significant cytotoxicity against cancer cell lines | |
Polymer Chemistry | Synthesis of functional polymers | Tailored properties for drug delivery systems |
Biological Research | Fluorescent dyes for cellular labeling | Insights into cellular structure and function |
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-isopropyloxazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of their activity. The isopropyl group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-(Chloromethyl)-2-methyloxazole: Similar structure but with a methyl group instead of an isopropyl group.
4-(Chloromethyl)-2-ethyloxazole: Contains an ethyl group at the second position.
4-(Bromomethyl)-2-isopropyloxazole: Bromine replaces chlorine in the chloromethyl group.
Uniqueness: 4-(Chloromethyl)-2-isopropyloxazole is unique due to the combination of its chloromethyl and isopropyl groups, which confer specific reactivity and physicochemical properties. This makes it particularly useful in the synthesis of compounds with tailored biological activities.
Biological Activity
4-(Chloromethyl)-2-isopropyloxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazole family, which is known for its diverse pharmacological properties. The presence of a chloromethyl group enhances its reactivity and versatility in synthetic applications.
Chemical Structure and Properties
- Chemical Formula : C₇H₈ClN₂O
- Molecular Weight : 174.60 g/mol
The chloromethyl group in this compound can form covalent bonds with nucleophilic sites in biomolecules, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily due to its structural characteristics:
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The chloromethyl group allows the compound to interact with nucleophiles in biological systems, potentially modifying enzyme activity or receptor interactions.
- Enzyme Inhibition : Studies suggest that similar compounds can inhibit enzymes involved in critical metabolic pathways, which may be relevant for therapeutic applications against various diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions, including:
- Substitution Reactions : The chloromethyl group can be replaced with other nucleophiles, leading to a variety of derivatives with potentially enhanced biological activities.
- Oxidation and Reduction Reactions : These reactions can yield different oxazole derivatives that may exhibit distinct pharmacological profiles .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds reveals how variations in substituents affect biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methyl-2-isopropyloxazole | Methyl group instead of chloromethyl | Lacks halogen functionality |
5-Chloro-2-isopropyloxazole | Chlorine at the fifth position | Different position affects reactivity |
3-(Chloromethyl)oxazole | Chloromethyl at third position | Provides different reactivity profile |
This table illustrates how modifications can lead to significant differences in biological behavior, highlighting the unique properties of this compound within this class.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Chloromethyl)-2-isopropyloxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves cyclization of precursors like oximes or β-keto esters. For example, a method analogous to the synthesis of 3-(o-chlorophenyl)-5-methyl-4-isoxazole ( ) can be adapted:
React isopropyl-substituted β-keto esters with hydroxylamine derivatives to form oxime intermediates.
Chlorinate the intermediate using reagents like Cl₂ or PCl₅ under controlled conditions.
Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (40–60°C) to enhance cyclization efficiency.
- Key Parameters : Monitor reaction progress via TLC or HPLC. Yields >50% are achievable with stoichiometric control of chlorinating agents .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the chloromethyl (-CH₂Cl) group via characteristic splitting patterns (e.g., triplet at δ 4.5–5.0 ppm for -CH₂Cl) and the isopropyl group (doublet of septets near δ 1.2–1.5 ppm).
- ESI-MS : Confirm molecular weight using [M+H]+ or [M+Na]+ peaks (e.g., m/z ~174 for C₇H₁₀ClNO).
- HPLC/GC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients. Cross-validate with GC-MS for volatile derivatives .
Q. How does the reactivity of the chloromethyl group influence nucleophilic substitution reactions in this compound?
- Methodological Answer : The chloromethyl group is susceptible to nucleophilic attack due to its electrophilic carbon. For example:
- SN2 Reactions : Replace -Cl with -NH₂ or -SH using ammonia or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Steric Effects : The isopropyl group adjacent to the oxazole ring may slow kinetics; use bulky bases (e.g., DBU) to mitigate side reactions .
Advanced Research Questions
Q. What strategies address contradictions in reported physical or spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from:
- Synthetic Byproducts : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate impurities (e.g., dechlorinated byproducts).
- Crystallographic Validation : Resolve ambiguities in NMR assignments via single-crystal X-ray diffraction (e.g., CCDC deposition, as in ).
- Batch Variability : Compare melting points (e.g., 49–50°C for analogous compounds in ) and ESI-MS profiles across synthetic batches .
Q. How can computational chemistry predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitution at the chloromethyl group (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chloromethyl carbon) to prioritize reaction sites.
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What challenges arise in maintaining the stability of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Degradation : Avoid temperatures >80°C; store at -20°C under inert gas (N₂/Ar).
- Hydrolysis : Use anhydrous solvents (e.g., dried THF over molecular sieves) to prevent Cl⁻ displacement by water.
- Light Sensitivity : Protect from UV exposure using amber glassware during synthesis and storage .
Q. How does steric hindrance from the isopropyl group affect cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ instead of bulky ligands (e.g., XPhos) to accommodate steric constraints.
- Solvent Optimization : Perform reactions in toluene or dioxane at 90–100°C to enhance catalyst turnover.
- Monitoring : Track coupling efficiency via ¹H NMR (disappearance of chloromethyl protons) .
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOPSQQXAHCMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376876 | |
Record name | 4-(Chloromethyl)-2-isopropyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39624-97-0 | |
Record name | 4-(Chloromethyl)-2-isopropyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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